5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde
Description
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a halogenated heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core substituted with a chlorine atom at position 5 and an aldehyde group at position 2. This structure renders it a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its aldehyde moiety enables participation in condensation reactions (e.g., formation of Schiff bases), while the chlorine atom enhances electrophilic substitution selectivity and modulates electronic properties .
Properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-2-5-1-6(4-12)11-7(5)3-10-8/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJIJWIQHCSAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=CN=C1Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-aminopyridine with an aldehyde precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid.
Reduction: 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the prominent applications of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is in the development of anticancer agents. Research has shown that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs), which are implicated in tumor progression. For instance, a study reported a series of pyrrolo[2,3-b]pyridine derivatives with significant anti-FGFR activity, highlighting their potential as lead compounds for cancer therapy .
Case Study: FGFR Inhibition
- Compound : 4h (a derivative)
- Activity : IC50 values for FGFR1–4 were reported as 7 nM, 9 nM, 25 nM, and 712 nM respectively.
- Effects : In vitro studies showed that compound 4h inhibited the proliferation of breast cancer cells and induced apoptosis, demonstrating its potential as a therapeutic agent against breast cancer .
Kinase Inhibition
Another significant application lies in the inhibition of specific kinases. Compounds related to this compound have been explored for their ability to inhibit SGK-1 kinase. This kinase is involved in various cellular processes, including electrolyte balance and cell proliferation. Inhibiting SGK-1 has implications for treating renal and cardiovascular diseases .
Research Findings
- Target : SGK-1 kinase
- Potential Applications : Treatment of chronic renal disease and cardiovascular remodeling.
- Mechanism : The inhibition of SGK-1 may mediate processes related to sodium retention and cell proliferation in renal tissues .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. For example, researchers have synthesized various derivatives by modifying the pyrrolo-pyridine structure to enhance their pharmacological profiles.
Synthesis Insights
- Methodology : Various synthetic routes have been employed to modify the core structure while maintaining the chlorinated pyrrole moiety.
- Outcome : New derivatives have been tested for improved efficacy against cancer cells and other diseases.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Halogens and Functional Groups
Table 1: Comparison of Halogenated Pyrrolopyridine Derivatives
*Calculated based on molecular formula C₈H₅ClN₂O.
Key Observations :
- Positional Isomerism : The aldehyde group's position (C2 vs. C3 or C4) significantly impacts reactivity. For instance, 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde may exhibit distinct electronic effects compared to the C2-aldehyde derivative due to resonance and inductive differences.
- Halogen Effects : Bromine and iodine substituents (e.g., in 5-Bromo-6-chloro and 5-Chloro-6-iodo derivatives) increase molecular weight and polarizability, enhancing suitability for Suzuki or Kumada couplings .
- Similarity Scores : The structural similarity score of 0.78 for 4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde underscores the importance of the pyrrolo[2,3-c]pyridine core versus [2,3-b] analogs in maintaining electronic and spatial properties.
Ring System Variations: Pyrrolo[2,3-c]pyridine vs. Pyrrolo[2,3-b]pyridine
Compounds with pyrrolo[2,3-b]pyridine cores (e.g., 5-Chloro-1H-pyrrolo[2,3-b]pyridine) differ in nitrogen atom positioning, altering hydrogen-bonding capacity and aromaticity. For example, 5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde may exhibit reduced planarity compared to [2,3-c] analogs, affecting binding affinity in biological targets.
Functional Group Interconversions: Aldehyde vs. Carboxylic Acid
The carboxylic acid derivative, 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b), is synthesized via hydrogenation of ethyl esters with 71% yield . In contrast, the aldehyde group in the target compound offers distinct reactivity, enabling nucleophilic additions (e.g., Grignard reactions) without requiring protective groups.
Biological Activity
Overview
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde is a heterocyclic compound notable for its unique structure, featuring a pyridine ring fused with a pyrrole ring. The presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position enhances its chemical reactivity and potential biological activity. This compound has garnered attention for its applications in medicinal chemistry, particularly in drug discovery and development.
- IUPAC Name: this compound
- CAS Number: 867036-45-1
- Molecular Formula: C₈H₅ClN₂O
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. This mechanism is crucial in the development of kinase inhibitors, where the compound may modulate signaling pathways involved in various diseases, including cancer.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit MPS1 kinase, which plays a vital role in cell cycle regulation. One study reported an IC₅₀ value of 0.025 μM for a related pyrrolopyridine compound against MPS1, highlighting the potential for this class of compounds in cancer therapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. A study on pyrrole derivatives indicated that certain compounds within this class showed MIC values as low as 3.12 μg/mL against Staphylococcus aureus, suggesting that modifications to the pyrrole structure could enhance antibacterial activity .
Table 1: Summary of Biological Activities
Synthetic Routes and Modifications
The synthesis of this compound typically involves cyclization reactions using precursors such as 5-chloro-2-aminopyridine. Various synthetic methods can be employed to optimize yield and purity, including:
- Oxidation : Converting the aldehyde to a carboxylic acid.
- Reduction : Transforming the aldehyde to a primary alcohol.
- Substitution Reactions : Modifying the chlorine atom with different nucleophiles .
Q & A
Q. Q1. What are the standard synthetic routes for 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde, and how can reaction conditions be optimized?
Answer: The synthesis typically involves formylation at the 2-position of a pyrrolopyridine core. A common method is via Vilsmeier-Haack formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions. For example, ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (a precursor) is synthesized in 60% yield via cyclization and halogenation steps, as reported in analogous protocols . Optimization includes:
- Temperature control : Maintaining 80–100°C to prevent side reactions.
- Catalyst use : Lewis acids (e.g., ZnCl₂) improve regioselectivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity.
Q. Q2. How is the compound characterized spectroscopically, and what key data distinguish it from analogs?
Answer: Key characterization methods include:
- ¹H NMR : The aldehyde proton appears as a singlet at δ ~9.4–9.7 ppm. Adjacent pyrrole protons show coupling patterns (e.g., δ 6.8–7.0 ppm, J = 4.1 Hz) .
- ¹³C NMR : The aldehyde carbon resonates at δ ~178–180 ppm, while the chloro-substituted pyridine carbon appears at δ ~125–130 ppm .
- HRMS : Exact mass (e.g., [M+H]⁺ for C₈H₆ClN₂O: 181.0073) confirms molecular identity .
Advanced Research Questions
Q. Q3. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?
Answer: The aldehyde’s reactivity is modulated by:
- Electron-withdrawing chloro group : Enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).
- Steric hindrance : The fused pyrrolopyridine ring restricts access to the aldehyde, necessitating catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura couplings.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in condensation reactions .
Q. Table 1. Representative Reaction Yields with Varied Conditions
| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Aldol Condensation | KOH | EtOH | 45 | |
| Suzuki Coupling | Pd(PPh₃)₄ | DMF/H₂O | 72 | |
| Reductive Amination | NaBH₃CN | MeOH | 68 |
Q. Q4. What computational methods are used to predict the compound’s tautomeric stability and electronic properties?
Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Tautomerism : The 1H-pyrrolo tautomer is more stable than the 3H-form by ~5 kcal/mol due to conjugation with the pyridine nitrogen.
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.2 eV) indicate moderate reactivity, aligning with UV-Vis absorption at λ ~290 nm .
Q. Q5. How can crystallographic data resolve ambiguities in structural assignments for derivatives?
Answer: Single-crystal X-ray diffraction:
- Confirms the chloro substitution at the 5-position and aldehyde orientation.
- Metrics: Bond lengths (C-Cl: ~1.73 Å) and angles (N-C=O: ~120°) match expected values for similar heterocycles .
- Example : A related compound, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine, showed R factor = 0.052, validating precision .
Q. Q6. What strategies mitigate decomposition during storage or handling?
Answer:
Q. Q7. How are contradictions in reported spectroscopic data reconciled?
Answer: Discrepancies (e.g., δ shifts in ¹H NMR) arise from:
- Solvent effects : CDCl₃ vs. DMSO-d₆ alters proton chemical shifts.
- Concentration : Aggregation at high concentrations broadens signals.
- Resolution : Higher-field instruments (e.g., 600 MHz) resolve overlapping peaks. Cross-validation with 2D NMR (COSY, HSQC) is recommended .
Methodological Guidance
Q. Q8. What purification techniques are optimal for isolating this compound?
Answer:
Q. Q9. How is the compound’s reactivity screened in high-throughput medicinal chemistry workflows?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
